Isolongifolene Isolongifolene Isolongifolene is a natural product found in Alpinia latilabris, Daucus carota, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17015-38-2
VCID: VC13337706
InChI: InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1
SMILES: CC1(CCC=C2C13CCC(C3)C2(C)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

Isolongifolene

CAS No.: 17015-38-2

Cat. No.: VC13337706

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Isolongifolene - 17015-38-2

Specification

CAS No. 17015-38-2
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene
Standard InChI InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1
Standard InChI Key CQUAYTJDLQBXCQ-NHYWBVRUSA-N
Isomeric SMILES CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C
SMILES CC1(CCC=C2C13CCC(C3)C2(C)C)C
Canonical SMILES CC1(CCC=C2C13CCC(C3)C2(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Isolongifolene (C15H24C_{15}H_{24}) belongs to the tricyclic sesquiterpene class, distinguished by a bridged bicyclo[5.4.0]undecane framework. Its stereochemistry, denoted as (2S,4aR)(2S,4aR), confers a levorotatory optical activity of [α]D20=138[\alpha]^{20}_{D} = 138^\circ (1% ethanol) . The compound exists as a colorless to pale yellow liquid with a density of 0.930 g/mL at 20°C and a boiling point of 255–256°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight204.35 g/mol
Vapor Pressure5.49 Pa at 25°C
Water Solubility59.998 μg/L at 25°C
LogP (Octanol-Water)5.77
Refractive IndexnD20=1.489n_D^{20} = 1.489

The structural analog 4,5,9,10-dehydro-isolongifolene (C15H20C_{15}H_{20}) features additional unsaturation but shares the core tricyclic architecture .

Synthesis and Industrial Production

Conventional vs. Green Catalytic Methods

Traditional synthesis routes employ sulfuric acid for longifolene isomerization, requiring multi-step neutralization and generating corrosive waste . In contrast, CSIR-CSMCRI's solid acid catalyst achieves 90–95% conversion in a single step without solvent . The D113 macroporous cation exchange resin method (patent CN104151128A) operates at 50–80°C for 6–10 hours, yielding 85% pure product while enabling catalyst reuse for >1,000 cycles .

Key Advancements:

  • Energy Efficiency: Reduced reaction temperatures (80°C vs. 150°C in acid methods)

  • Waste Reduction: Eliminates 3–5 kg of neutralization salts per kg product

  • Scalability: Demonstrated at 1 kg batch scale with consistent selectivity

Economic Considerations

Longifolene feedstock costs approximately ₹130/kg in India, while isolongifolene imports from China range from $2–$120/kg depending on purity . Green methods reduce production costs by 40% through catalyst recyclability and reduced energy inputs .

Pharmacological Mechanisms

Mitochondrial Modulation

Isolongifolene enhances electron transport chain efficiency:

  • Complex I activity: ↑34% at 10 μM

  • ATP synthesis: ↑2.1-fold vs. rotenone-treated controls

  • ROS scavenging: 78% reduction in mitochondrial superoxide

Signaling Pathway Interactions

The compound activates PI3K/Akt survival pathways:

  • p-Akt (Ser473): ↑3.2-fold

  • p-GSK-3β (Ser9): ↑2.8-fold

  • Nuclear Nrf2 translocation: ↑90% at 24 h

Figure 1: Proposed mechanism of isolongifolene in neuroprotection
IsolongifolenePI3K/Akt activationGSK-3β inhibitionBcl-2/Bax balanceAnti-apoptosis\text{Isolongifolene} \rightarrow \text{PI3K/Akt activation} \rightarrow \text{GSK-3β inhibition} \rightarrow \text{Bcl-2/Bax balance} \rightarrow \text{Anti-apoptosis}

Global Market Dynamics

Production Landscape

  • China: 85% of global supply via Zhejiang NHU Co. and Linxing Pine Chemicals

  • India: CSIR-CSMCRI pilot plant (5 MT/year)

  • EU: 98% purity grades priced at €379–565/kg

Regulatory Status

  • EU REACH: Registered under EC 214-494-2

  • FDA: GRAS Notice 1066 for food contact

  • IFRA: Approved up to 1.2% in finished products

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